

An In-depth Technical Guide to 6-Nitrophthalide: Discovery, Synthesis, and Properties

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Compound of Interest

Compound Name: 6-Nitrophthalide

Cat. No.: B1346156

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Nitrophthalide**, a key chemical intermediate. It details the compound's discovery and historical synthesis, modern experimental protocols for its preparation, and a summary of its physicochemical and spectroscopic properties. While the biological activity of many nitro-containing compounds and phthalide derivatives is an active area of research, specific data on the signaling pathways directly modulated by **6-Nitrophthalide** is not extensively available in current scientific literature.

Discovery and History

The first documented synthesis of **6-Nitrophthalide** appears in an 1894 publication by P. Fritsch in *Justus Liebig's Annalen der Chemie*. This early work laid the foundation for the future use of this compound as a versatile building block in organic synthesis. The primary route to **6-Nitrophthalide** has historically been the direct nitration of phthalide. Over the years, various synthetic methodologies have been developed, including its preparation from 2-nitrobenzaldehyde. A significant milestone in the characterization of **6-Nitrophthalide** was the determination of its crystal structure in 1997, which provided precise information about its solid-state conformation.

Physicochemical and Spectroscopic Data

The properties of **6-Nitrophthalide** are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physicochemical Properties of **6-Nitrophthalide**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ NO ₄	[1]
Molecular Weight	179.13 g/mol	[1]
Appearance	Pale yellow crystalline powder	
Melting Point	140-145 °C	
CAS Number	610-93-5	[1]

Table 2: Spectroscopic Data of **6-Nitrophthalide**

Spectrum Type	Solvent	Chemical Shifts (δ) / Peak Positions (cm ⁻¹)
¹ H NMR	CDCl ₃	Aromatic protons: 7.5-8.5 ppm (multiplet), Methylene protons: ~5.4 ppm (singlet)
¹³ C NMR	CDCl ₃	Carbonyl carbon: ~168 ppm, Aromatic carbons: 120-150 ppm, Methylene carbon: ~69 ppm
Infrared (IR)	KBr	~1760 cm ⁻¹ (C=O, lactone), ~1530 and ~1350 cm ⁻¹ (NO ₂ , asymmetric and symmetric stretching)

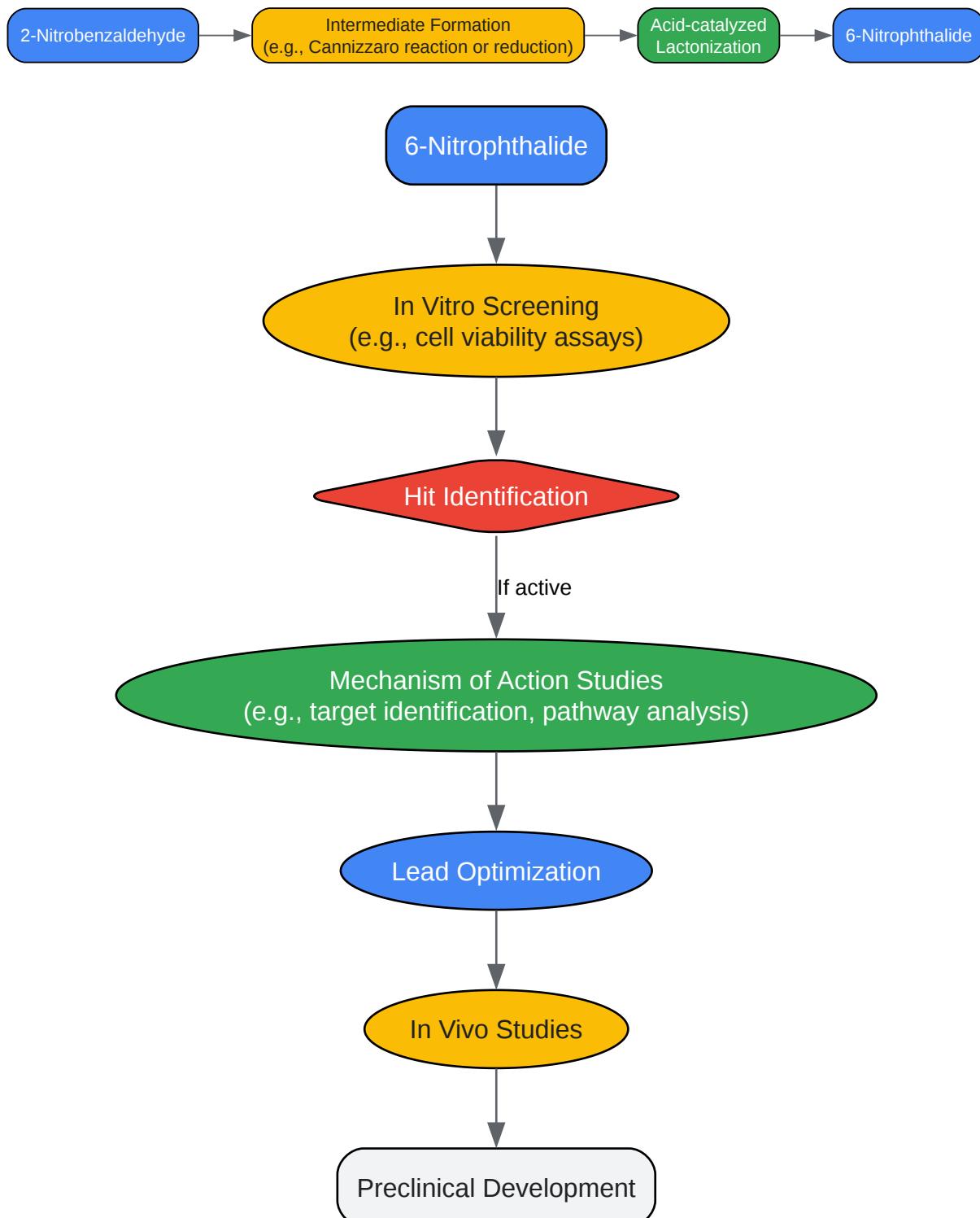
Experimental Protocols

Two primary methods for the synthesis of **6-Nitrophthalide** are detailed below.

Synthesis from Phthalide by Mononitration

This is the most common and direct method for preparing **6-Nitrophthalide**.

Experimental Workflow:

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References

- 1. 6-Nitrophthalide | C8H5NO4 | CID 223584 - PubChem [pubchem.ncbi.nlm.nih.gov]
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